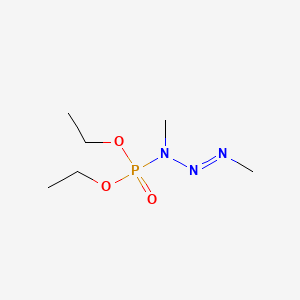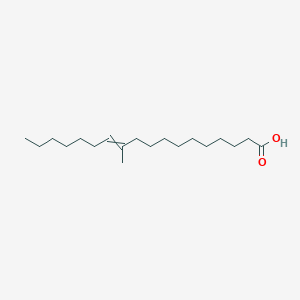
2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological functions, ranging from pigmentation in butterfly wings to essential roles in enzyme catalysis and vitamin synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one typically involves the reaction of appropriate pteridine precursors with ethoxymethylating agents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one can undergo several types of chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher pteridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzyme catalysis and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. It may act as a cofactor in enzyme catalysis, influencing the activity of enzymes involved in critical biological processes. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-(hydroxymethyl)pteridin-4-ol
- 2-Amino-6,7-dimethyl-pteridin-4-ol
Uniqueness
Compared to similar compounds, 2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one stands out due to its unique ethoxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other pteridine derivatives may not be suitable.
Propiedades
Número CAS |
104422-65-3 |
|---|---|
Fórmula molecular |
C9H11N5O2 |
Peso molecular |
221.22 g/mol |
Nombre IUPAC |
2-amino-6-(ethoxymethyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O2/c1-2-16-4-5-3-11-7-6(12-5)8(15)14-9(10)13-7/h3H,2,4H2,1H3,(H3,10,11,13,14,15) |
Clave InChI |
HFPLUGISGHPUNF-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=CN=C2C(=N1)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)](/img/structure/B14343461.png)




![1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene](/img/structure/B14343492.png)
![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)






